N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline
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Overview
Description
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Substituted derivatives at the chlorothiophene ring.
Scientific Research Applications
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Materials Science: Schiff bases, including this compound, are investigated for their potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorothiophene and morpholine groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-thiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline
- N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline
- N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline
Uniqueness
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is unique due to the presence of the chlorothiophene moiety, which can enhance its reactivity and binding properties compared to other similar compounds. The combination of the morpholine ring and the chlorothiophene group provides a distinct chemical environment that can influence the compound’s biological activity and chemical reactivity.
Properties
Molecular Formula |
C15H15ClN2OS |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C15H15ClN2OS/c16-15-6-5-14(20-15)11-17-12-1-3-13(4-2-12)18-7-9-19-10-8-18/h1-6,11H,7-10H2 |
InChI Key |
SOKYKMFGWQLHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(S3)Cl |
Origin of Product |
United States |
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